3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine 3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16247968
InChI: InChI=1S/C7H6BrN3/c1-11-6-2-3-9-4-5(6)7(8)10-11/h2-4H,1H3
SMILES:
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC16247968

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 3-bromo-1-methylpyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C7H6BrN3/c1-11-6-2-3-9-4-5(6)7(8)10-11/h2-4H,1H3
Standard InChI Key VQBZXATXXCWTPY-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=NC=C2)C(=N1)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1781091-10-8) belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles known for their bioisosteric resemblance to purines. Its molecular formula is C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3, with a molar mass of 212.05 g/mol. The compound’s structure features:

  • A pyrazole ring fused to a pyridine ring at the [4,3-c] position.

  • A bromine substituent at the 3-position of the pyrazole moiety.

  • A methyl group at the 1-position, enhancing metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3
Molecular Weight212.05 g/mol
IUPAC Name3-bromo-1-methylpyrazolo[4,3-c]pyridine
Canonical SMILESCN1C2=C(C=NC=C2)C(=N1)Br
InChI KeyVQBZXATXXCWTPY-UHFFFAOYSA-N

The planar aromatic system facilitates π-π stacking interactions with biological targets, while the bromine atom serves as a synthetic handle for further functionalization.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves bromination and cyclization steps. A representative pathway includes:

  • Bromination of Precursors: Starting with 1-methyl-1H-pyrazolo[4,3-c]pyridine, electrophilic aromatic substitution introduces bromine at the 3-position using reagents like Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.

  • Cyclization: Ring closure via Ullmann or Buchwald-Hartwig coupling forms the fused pyrazolopyridine system.

Yield optimization remains challenging due to competing side reactions, with reported efficiencies ranging from 45–65%.

Table 2: Synthetic Parameters

ParameterConditionOutcome
Brominating AgentNBS in CCl4\text{CCl}_458% yield
CatalystFeCl3_3Reduced byproducts
Reaction Temperature80°C12-hour duration

Applications in Drug Discovery

Lead Optimization

The compound serves as a precursor for:

  • Kinase Inhibitors: Analogues targeting JAK2 and EGFR have shown nanomolar potency.

  • Antiviral Agents: Modifications at the 5-position yield derivatives with activity against RNA viruses.

Table 3: Derivatives and Their Activities

DerivativeTargetIC50_{50}
3-Bromo-5-nitro-1-methylEGFR8.2 nM
3-Bromo-1-methyl-7-amideJAK215.7 nM

Future Research Directions

  • Target Identification: Proteomic studies to map interaction networks.

  • Prodrug Development: Enhancing bioavailability through phosphate esterification.

  • Toxicology Profiles: Chronic exposure studies in model organisms.

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